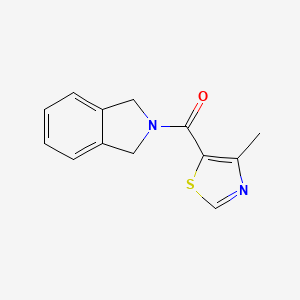

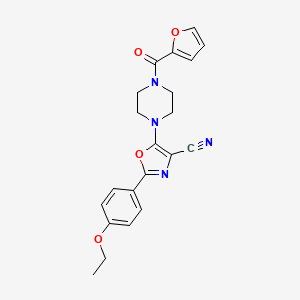

![molecular formula C15H8ClF3N2 B2531424 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline CAS No. 2309463-06-5](/img/structure/B2531424.png)

2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline is a compound that belongs to the quinazoline class, which is known for its diverse biological activities and potential in medicinal chemistry. The quinazoline nucleus is a fused double ring system consisting of a benzene ring joined to a pyrimidine ring. This structure is a key scaffold in many pharmacologically active compounds, particularly those with anticancer and antimicrobial properties .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the formation of the quinazoline ring through cyclization reactions. For instance, a novel synthetic method for a related compound, N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, was established through a three-step process starting from 4-chloro-7-fluoro-6-nitro-quinazoline. This process included substitution with phenylamine, nucleophilic substitution reaction, and reduction reaction . Similarly, other quinazoline derivatives have been synthesized using various methods, including the use of l-proline as a catalyst , click chemistry , and [5+1]-cyclocondensation .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been elucidated using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations. For example, the molecular structure of a triazolo-annelated quinazoline was confirmed by XRD, showing a non-planar conformation . DFT calculations have also been used to understand the conformational preferences and physicochemical properties of these molecules .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including thionation, chlorination, and reactions with multifunctional nucleophiles to yield a variety of derivatives . The reactivity of these compounds towards N-nucleophiles has been studied, revealing that the reactions can lead to different products depending on the nature of the nucleophile . Additionally, the presence of certain functional groups in the quinazoline derivatives can induce changes in absorption and emission spectra, demonstrating their potential as sensors for specific chemicals like trifluoroacetic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The photophysical properties of some derivatives have been investigated, showing that they can emit a broad range of wavelengths and display high fluorescent quantum yields in certain solvents . The solvatochromic properties of these compounds have also been studied, indicating their ability to form aggregates in solution and exhibit aggregation-induced emission enhancement . The vibrational properties of quinazoline derivatives have been characterized using spectroscopic techniques, providing insights into their structural and electronic characteristics .

Wissenschaftliche Forschungsanwendungen

Optoelectronic Materials Development

Quinazoline derivatives, including 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline, have been extensively studied for their applications in the synthesis and development of optoelectronic materials. These compounds are integral in creating luminescent small molecules and chelate compounds that are pivotal for photo- and electroluminescence applications. The incorporation of quinazoline into π-extended conjugated systems enhances the creation of novel optoelectronic materials, demonstrating significant potential in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The electroluminescent properties and potential in nonlinear optical materials and colorimetric pH sensors emphasize the importance of these derivatives in advancing optoelectronic technologies (Lipunova et al., 2018).

Anticancer Research

The realm of anticancer drug development has seen the utilization of quinazoline derivatives as a key scaffold due to their broad range of biological activities. These compounds, including this compound, have been identified as potent inhibitors of various cancer pathways, such as EGFR inhibition, offering new avenues in cancer therapy. Research has demonstrated that quinazoline derivatives not only target wild-type and mutated EGFR but also other therapeutic proteins, thereby presenting a structurally diverse and pharmacologically significant class of compounds for anticancer drug development (Ravez et al., 2015).

Synthetic Chemistry Advances

Quinazoline derivatives' synthesis, including the specific compound this compound, has been an area of active research, contributing significantly to medicinal chemistry. Recent advances in the synthetic methodologies of quinazolines have provided eco-friendly, mild, and atom-efficient routes, highlighting the compound's role in fostering innovative synthetic approaches. This progress underscores the chemical versatility and application of quinazoline derivatives in developing new pharmacological agents with enhanced biological activities (Faisal & Saeed, 2021).

Molecular Hybridization in Drug Discovery

The combination of quinazoline structures with other pharmacophores, such as chalcones, to create hybrid compounds has been explored for its potential to yield synergistic or novel biological effects. These hybrid structures, including those derived from this compound, exhibit a range of biological activities, including anticancer, anti-Alzheimer, antiviral, and antimicrobial activities. The synthesis of these molecular architectures has been driven by the quest for compounds with improved pharmacological profiles, demonstrating the importance of quinazoline derivatives in the field of drug discovery and medicinal chemistry (Mass et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-4-[3-(trifluoromethyl)phenyl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF3N2/c16-14-20-12-7-2-1-6-11(12)13(21-14)9-4-3-5-10(8-9)15(17,18)19/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBNIFLIUIPTKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

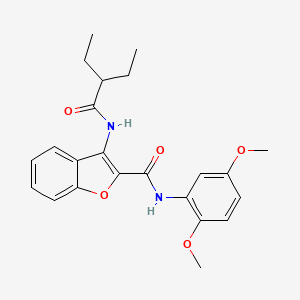

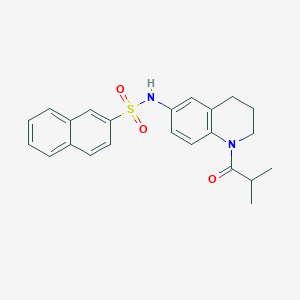

![N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2531342.png)

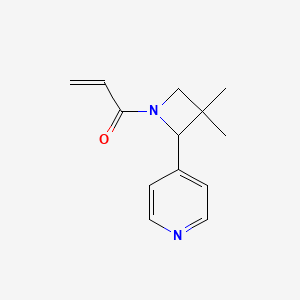

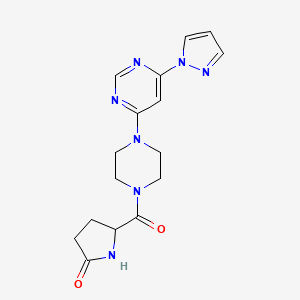

![1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2531343.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2531345.png)

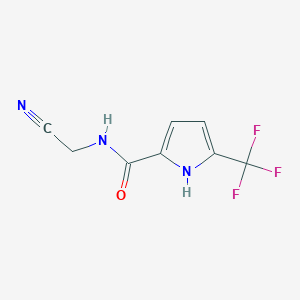

![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)

![3-{[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B2531349.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2531353.png)

![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)